Galectin-3 Selectivity Profile: >1000-Fold Selectivity Over Other Galectins
GB1107 demonstrates exceptional selectivity for Galectin-3, with an affinity >1000-fold higher than for other galectins (Gal-1, Gal-2, Gal-4C, Gal-7, Gal-8N, Gal-9N) [1]. This selectivity is a critical differentiator from broad-spectrum galectin inhibitors. While no direct head-to-head selectivity data for other Gal-3 inhibitors is available in the primary source, this class-level inference underscores GB1107's utility in experiments where off-target effects on other galectins would confound results.
| Evidence Dimension | Selectivity Ratio (Kd for other galectins / Kd for Gal-3) |
|---|---|
| Target Compound Data | >1000 |
| Comparator Or Baseline | Other galectins (Gal-1, -2, -4C, -7, -8N, -9N) |
| Quantified Difference | >1000-fold higher affinity for Gal-3 |
| Conditions | Binding assay (specific method not detailed in abstract) |
Why This Matters
High selectivity minimizes confounding off-target effects, ensuring that observed phenotypes can be confidently attributed to Gal-3 inhibition, which is crucial for target validation studies and therapeutic development.
- [1] MacKinnon AC, et al. Effect of GB1107, a novel galectin-3 inhibitor on pro-fibrotic signalling in the liver. Eur J Pharmacol. 2024;985:177077. View Source
